β-Endorphin (6-31) Exhibits Naloxone-Insensitive Analgesia Distinct from Full-Length β-Endorphin
β-Endorphin (6-31) exhibits direct analgesic activity that is not reversed by naloxone, whereas the analgesic effects of full-length β-Endorphin (1-31) are typically naloxone-sensitive [1]. In comparative in vitro assays, βc-Endorphin-(6-31) demonstrates a potency of 4% relative to the parent βc-Endorphin peptide [1].
| Evidence Dimension | Analgesic Potency Relative to Parent Peptide |
|---|---|
| Target Compound Data | 4% of βc-Endorphin potency |
| Comparator Or Baseline | βc-Endorphin (parent peptide, 100%) |
| Quantified Difference | 96% reduction in relative potency |
| Conditions | In vitro assay (biochemical, not specified in source) |
Why This Matters
This quantitative difference in potency and the naloxone-insensitive mechanism are crucial for researchers studying non-classical opioid pathways or seeking to dissociate analgesic effects from μ-opioid receptor activation.
- [1] Li, C. H. (1978). β-Endorphin analog. U.S. Patent No. 4,098,778. View Source
